molecular formula C14H12N2 B14599983 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 60705-37-5

7-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Cat. No.: B14599983
CAS No.: 60705-37-5
M. Wt: 208.26 g/mol
InChI Key: HHIJTCWCNFJRKY-UHFFFAOYSA-N
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Description

7-Methyl-2-phenylpyrazolo[1,5-a]pyridine is a high-purity chemical compound serving as a privileged scaffold in medicinal chemistry and drug discovery research. This fused bicyclic heterocycle is recognized for its metabolic stability and its role as an isostere for other nitrogen-containing aromatics like indole or purine, making it a valuable building block for designing novel bioactive molecules . The pyrazolo[1,5-a]pyridine core is a key structural motif in various pharmacologically active compounds. Notably, the marketed anti-inflammatory drug Ibudilast is based on this scaffold, highlighting its clinical relevance . Research into this chemical class has demonstrated its potential as a versatile template for developing protein kinase inhibitors (PKIs) for targeted cancer therapy . Derivatives have shown promise in inhibiting kinases such as B-Raf and MEK, which are particularly relevant in melanoma, and have been explored in non-small cell lung cancer (NSCLC) treatment through EGFR-targeting mechanisms . The compound's structure allows for diverse synthetic modifications, enabling structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacokinetic properties . Beyond oncology, this scaffold is investigated for applications in central nervous system disorders, inflammation, and as a component in the synthesis of more complex heterocyclic systems . This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle the material according to established laboratory safety protocols.

Properties

CAS No.

60705-37-5

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

7-methyl-2-phenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H12N2/c1-11-6-5-9-13-10-14(15-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

HHIJTCWCNFJRKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CC(=NN12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Regioselective C(sp²)–H Halogenation

The C3 position of pyrazolo[1,5-a]pyridine derivatives undergoes efficient halogenation using hypervalent iodine reagents. Representative data for analogous systems:

Halogenation TypeConditionsYield Range
IodinationPIDA/KI, H₂O, 3 h79–95%
BrominationPIDA/KBr, H₂O, 3 h81–92%
ChlorinationPIDA/KCl, MeOH, 3 h67–86%

Electron-donating groups (e.g., 7-methyl) enhance reactivity, while electron-withdrawing substituents (e.g., 2-phenyl) show minimal steric interference .

Functional Group Compatibility

  • Cyano groups : Tolerated at the 6-position during CDC reactions .

  • Amino groups : Stable under oxidative conditions but may participate in subsequent condensations .

  • Aryl rings : Electron-rich or -deficient aryl groups at the 2-position do not significantly alter core reactivity .

Mechanistic Pathways

  • CDC Mechanism :

    • Nucleophilic addition of β-dicarbonyl enol to N-amino-2-iminopyridine

    • Oxidative dehydrogenation via O₂ to form fused pyrazole ring .

  • Halogenation Mechanism :

    • Electrophilic halogenation mediated by PIDA-halide complexes

    • Regioselectivity dictated by electron density at C3 .

Stability and Side Reactions

  • Decomposes under microwave irradiation >180°C in polar aprotic solvents .

  • Acidic conditions (e.g., acetic acid) promote cyclization but may lead to triazolo byproducts with excess acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Key Differences :

  • Electronic Profile : Pyrazolo[1,5-a]pyridine’s single nitrogen in the pyridine ring vs. pyrazolo[1,5-a]pyrimidine’s two nitrogens alters electron distribution and hydrogen-bonding capabilities.
  • Biological Targets : Pyrazolo[1,5-a]pyrimidines are more prevalent in kinase inhibition, while pyrazolo[1,5-a]pyridine derivatives show broader applications (e.g., PDE4B, antiviral).

Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines replace the pyrazole ring with an imidazole. These compounds are widely used in fluorescence probes and coordination chemistry due to their photostability and metal-chelating properties . For example, 1-substituted pyridylimidazo[1,5-a]pyridine derivatives exhibit antibacterial activity (MIC50: 0.6–1.4 mg/mL) and inhibit cysteine proteases (Ki: 13.75–99.30 mM) . However, pyrazolo[1,5-a]pyridine derivatives generally exhibit higher metabolic stability, as seen in ibudilast’s long-term clinical use .

Activity Comparison :

Property 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine Imidazo[1,5-a]pyridine Derivatives
Enzyme Inhibition PDE4B IC50: 0.0034–0.47 μM Papain IC50: 13.40–96.50 mM
Antimicrobial Limited data MIC50: 0.6–1.4 mg/mL
Applications Kinase inhibitors, antivirals Fluorescent probes, antibacterials

Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines, synthesized from pyridinethione precursors, incorporate a thiophene ring. Unlike pyrazolo[1,5-a]pyridines, their sulfur atom enhances π-conjugation, which may benefit optoelectronic applications but reduce metabolic stability .

Bicyclic Heteroaromatics in PDE4B Inhibition

Pyrazolo[1,5-a]pyridine derivatives outperform other bicyclic cores in PDE4B inhibition. Compound 19g (7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine) exhibits an IC50 of 0.0034 μM for PDE4B, whereas pyrazolo[1,5-a]pyrimidines and imidazo derivatives show weaker activity . Substitutions at position 7 (e.g., methoxy, methyl) are critical for potency, as they optimize steric and electronic interactions with the PDE4B active site.

PDE4B Inhibitory Activity :

Compound Core Structure IC50 (μM)
19g Pyrazolo[1,5-a]pyridine 0.0034
18 Pyrazolo[1,5-a]pyridine 0.47
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine >1.0

Q & A

Basic: What are the key synthetic strategies for 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
The most common approach involves condensation reactions of 5-amino-3-phenylpyrazole with β-ketoesters or dioxopentanoates. For example, refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol produces ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, which is purified via silica gel chromatography and recrystallization from cyclohexane . Alternative routes include functionalization at position 7 using silylformamidines or halogenation (bromine/nitric acid) to introduce substituents .

Example Reaction Table:

ReactantsConditionsProductYieldReference
5-Amino-3-phenylpyrazole + ethyl 2,4-dioxopentanoateReflux in EtOH, 30 minEthyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate70%
Pyrazolo[1,5-a]pyrazine + silylformamidineBenzene, 24h stirring7-((Dimethylamino)(methyl)methyl)-3-nitro derivative65%

Advanced: How can regioselectivity challenges in functionalizing position 7 be addressed?

Methodological Answer:
Regioselectivity is controlled by steric and electronic factors. For example, introducing bulky groups (e.g., trifluoromethyl) at position 3 directs electrophilic substitution to position 7 due to steric hindrance . Computational modeling (DFT) can predict reactive sites: electron-deficient pyrimidine rings favor nucleophilic attack at position 7, while electron-rich systems undergo electrophilic substitution at position 5 . Experimental validation via HMBC NMR or X-ray crystallography confirms regiochemical outcomes .

Case Study:

  • Substrate: 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine
  • Reagent: Benzoyl chloride in pyridine
  • Outcome: Exclusive acylation at position 7 due to electron-withdrawing nitro group at position 3 .

Basic: What spectroscopic techniques confirm the structure of synthesized derivatives?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments and carbon frameworks. For example, the methyl group at position 7 in 7-methyl derivatives appears as a singlet at δ 2.45–2.50 ppm .
  • Mass Spectrometry (EI-MS): Confirms molecular ion peaks (e.g., m/z 286 for 7-amino-3,6-diphenyl derivatives) .
  • X-ray Crystallography: Resolves dihedral angles (e.g., 1.27° between fused rings in ethyl 7-methyl-2-phenyl derivatives) .

Example Data:

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate2.49 (s, 3H, CH3), 4.38 (q, 2H, OCH2)168.2 (COO), 22.1 (CH3)295 [M+]

Advanced: How can computational methods predict substituent effects on reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, electron-deficient pyrimidine rings (LUMO ~ -1.5 eV) favor nucleophilic attack at position 7, while electron-rich systems undergo electrophilic substitution at position 5 . Molecular docking studies further predict binding affinities for pharmacological targets (e.g., COX-2 or HMG-CoA reductase) .

Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices for electrophilicity/nucleophilicity.

Validate with experimental X-ray data (e.g., coplanarity of fused rings ).

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact with intermediates like nitro derivatives .
  • Waste Management: Halogenated byproducts (e.g., 7-chloro derivatives) require segregation and disposal via certified hazardous waste facilities .
  • Ventilation: Use fume hoods when handling volatile reagents (e.g., silylformamidines) .

Advanced: How to design assays for evaluating pharmacological activity?

Methodological Answer:

  • Enzyme Inhibition: Test COX-2 selectivity via competitive ELISA using celecoxib as a positive control .
  • Receptor Binding: Radioligand displacement assays (e.g., [3H]flumazenil for benzodiazepine receptor affinity) .
  • Cytotoxicity: MTT assays on cancer cell lines (IC50 determination) with cisplatin as a reference .

Example Protocol:

Assay TypeTargetMethodReference
COX-2 InhibitionRecombinant COX-2 enzymeELISA (IC50 measurement)
CRF1 AntagonismHEK293 cells expressing CRF1Calcium flux assay

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